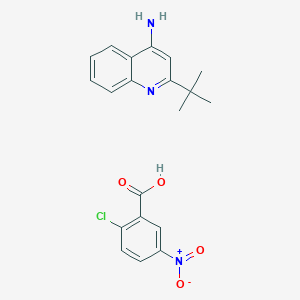

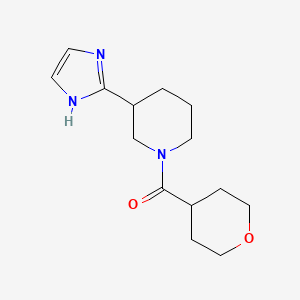

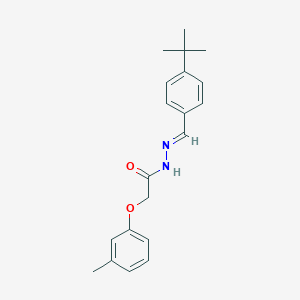

2-chloro-5-nitrobenzoic acid - 2-tert-butyl-4-quinolinamine (1:1)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The combination of 2-chloro-5-nitrobenzoic acid with 2-tert-butyl-4-quinolinamine forms a compound with interesting properties for scientific research. This compound, due to its specific functional groups and structure, is likely to have unique physical and chemical properties, making it a subject of interest in various studies.

Synthesis Analysis

While specific synthesis procedures for this exact compound were not directly found, research on related compounds provides insight into potential synthesis methods. For example, the use of 4-chloro-2-fluoro-5-nitrobenzoic acid as a building block in heterocyclic oriented synthesis indicates the versatility of chloro-nitrobenzoic acid derivatives in synthesizing nitrogenous heterocycles, which could potentially be applied to the synthesis of the compound (Soňa Křupková et al., 2013).

Molecular Structure Analysis

The molecular structure of similar compounds, such as the hydrogen-bonded structures of quinoline with chloro- and nitro-substituted benzoic acids, indicates short hydrogen bonds between the pyridine N atom and a carboxyl O atom, suggesting a strong interaction between these functional groups (Kazuma Gotoh & H. Ishida, 2009). This information can be crucial for understanding the molecular structure and binding mechanisms of the 2-chloro-5-nitrobenzoic acid and 2-tert-butyl-4-quinolinamine compound.

Chemical Reactions and Properties

Studies on related compounds showcase the potential reactivity and applications of the components of the compound . For instance, solid-state versatility of molecular salts/cocrystals of 2-chloro-4-nitrobenzoic acid demonstrates the significance of hydrogen and halogen bonds in the crystal stabilization and reactivity of these compounds (Madhavi Oruganti et al., 2017).

Physical Properties Analysis

Research on related chemical structures provides insights into the potential physical properties of the compound. The properties of molecular salts and co-crystals of similar compounds, including melting points and thermal stability, could offer a basis for predicting the physical properties of 2-chloro-5-nitrobenzoic acid and 2-tert-butyl-4-quinolinamine (A. Lemmerer et al., 2010).

Chemical Properties Analysis

The chemical properties of the compound can be inferred from studies on similar chemical structures. For instance, the synthesis and characterization of pharmaceutical co-crystals involving 2-chloro-4-nitrobenzoic acid indicate specific reactivity patterns, such as carboxylic acid-pyridine hydrogen bond formation, that might be relevant to the compound of interest (A. Lemmerer et al., 2010).

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research on compounds related to 2-chloro-5-nitrobenzoic acid and quinolinamines has shown their utility in synthesizing various heterocyclic scaffolds. For example, derivatives of 2-chloro-5-nitrobenzoic acid have been used as building blocks in the solid-phase synthesis of nitrogenous heterocycles, such as benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides. These heterocycles are of significant interest in drug discovery due to their diverse biological activities (Křupková, Funk, Soural, & Hlaváč, 2013).

Molecular Interactions and Crystal Engineering

Studies on the hydrogen-bonded structures of isomeric compounds involving quinoline and chloro-nitro-substituted benzoic acids have elucidated the role of hydrogen bonding in molecular assembly and crystal engineering. These insights are crucial for designing new materials with desired physical and chemical properties (Gotoh & Ishida, 2009).

Development of Chemically Diverse Libraries

The versatility of chloro-nitrobenzoic acid derivatives in generating chemically diverse libraries is noteworthy. Such libraries are invaluable in high-throughput screening for drug discovery, allowing for the identification of compounds with potential therapeutic applications. The ability to synthesize a wide range of heterocyclic compounds from a single starting material underscores the importance of these derivatives in medicinal chemistry.

Novel Supramolecular Assemblies

Research into the co-crystallization and salt formation of quinoline derivatives with aromatic carboxylic acids, including those related to 2-chloro-5-nitrobenzoic acid, reveals the formation of complex supramolecular assemblies. These assemblies have implications for understanding molecular recognition processes and designing new functional materials with specific properties, such as catalytic activity, molecular sensing, and drug delivery systems (Tarai & Baruah, 2016).

Safety and Hazards

properties

IUPAC Name |

2-tert-butylquinolin-4-amine;2-chloro-5-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2.C7H4ClNO4/c1-13(2,3)12-8-10(14)9-6-4-5-7-11(9)15-12;8-6-2-1-4(9(12)13)3-5(6)7(10)11/h4-8H,1-3H3,(H2,14,15);1-3H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCKBHQZJDDYMHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC2=CC=CC=C2C(=C1)N.C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Tert-butylquinolin-4-amine;2-chloro-5-nitrobenzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methoxy-N-methyl-N-{[3-(3-pyridinyl)-5-isoxazolyl]methyl}-3-chromanecarboxamide](/img/structure/B5538586.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5538593.png)

![3-(2-methoxyethyl)-1-[2-(4-morpholinyl)-2-oxoethyl]-3-piperidinecarboxylic acid](/img/structure/B5538605.png)

![5,5-dimethyl-2-phenyl-3a,4,5,6,7,8,9,9a-octahydro-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B5538626.png)

![N-{(3S*,4R*)-4-isopropyl-1-[3-(2-oxo-1(2H)-pyridinyl)propanoyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5538634.png)

![(1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-4-piperidinyl)(2-thienyl)methanol](/img/structure/B5538636.png)

![1-(4-chlorobenzyl)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5538637.png)

![3-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5538641.png)

![6-methyl-N-{2-[(2-methyl-8-quinolinyl)oxy]ethyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5538649.png)

![N'-[4-(dimethylamino)benzylidene]-2-(2-pyridinylthio)acetohydrazide](/img/structure/B5538654.png)